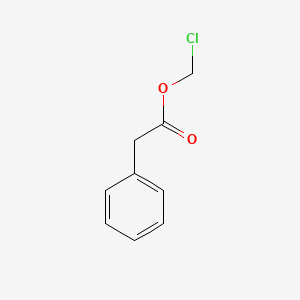

Chloromethyl phenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

chloromethyl 2-phenylacetate |

InChI |

InChI=1S/C9H9ClO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

KFYXXCWHKINEIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Chloromethyl Phenylacetate and Its Derivatives

Direct Esterification and Transesterification Strategies for Phenylacetate (B1230308) Moieties

The formation of the phenylacetate ester is a key step in the synthesis of the target compound. Direct esterification of phenylacetic acid and transesterification are two common and effective strategies.

Esterification of carboxylic acids with alcohols is a reversible reaction that is often slow without a catalyst. acs.org Various catalysts have been employed to accelerate the reaction and improve the yield of phenylacetate esters.

Acid Catalysis: Strong mineral acids like sulfuric acid are traditionally used. However, these can lead to side reactions and are difficult to separate from the product. orgsyn.orgacs.org

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites (e.g., H-β zeolite) and metal-exchanged montmorillonite nanoclays (e.g., Al³⁺-montmorillonite), offer advantages like easy separation, reusability, and often higher selectivity. acs.orgroyalsocietypublishing.orgresearchgate.net For instance, the esterification of phenylacetic acid with p-cresol has been successfully carried out using Al³⁺-montmorillonite nanoclay, which acts as a Brønsted acid to protonate the phenylacetic acid, facilitating nucleophilic attack by the alcohol. royalsocietypublishing.orgresearchgate.net

Enzymatic Catalysis: Lipases are increasingly used for ester synthesis under mild conditions, offering high chemo-, regio-, and enantioselectivity. chemicalbook.com This approach aligns with green chemistry principles by using biodegradable catalysts and often solvent-free conditions. gcsu.edu

Transesterification, the conversion of one ester to another, is another valuable method for synthesizing phenylacetate esters. This process can be catalyzed by various substances, including zinc(II) coordination polymers. researchgate.net

Table 1: Comparison of Catalytic Approaches in Phenylacetate Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid, Hydrochloric Acid | Readily available, inexpensive | Difficult to separate, corrosive, potential for side reactions |

| Heterogeneous Acid | H-β Zeolite, Al³⁺-montmorillonite | Easy separation, reusable, often high selectivity | Can be more expensive, potential for diffusion limitations |

| Enzymatic | Lipases (e.g., Novozym 435) | High selectivity, mild reaction conditions, environmentally friendly | Higher cost, potential for enzyme denaturation |

Phase-Transfer Catalysis in Chloromethyl Ester Formation

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases. It is particularly useful for the synthesis of chloromethyl esters, where one reactant might be in an aqueous phase and the other in an organic phase. acs.org

In the context of chloromethyl ester formation, PTC facilitates the transfer of a nucleophile (e.g., a carboxylate anion) from the aqueous phase to the organic phase, where it can react with a chloromethylating agent. acs.org Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used as phase-transfer catalysts. acs.org These catalysts form an ion pair with the nucleophile, which is soluble in the organic phase.

The benefits of using PTC in esterification and related reactions include:

Mild reaction conditions acs.org

Increased reaction rates acs.org

High product yields and selectivity acs.org

Elimination of the need for anhydrous solvents iosrjournals.org

For example, the esterification of a substituted phenylacetic acid has been studied using PTC, demonstrating that the reaction rate is significantly influenced by the concentrations of the reactants and the catalyst. acs.org

Functionalization of Aromatic Substrates

The introduction of the chloromethyl group onto the aromatic ring is a crucial step in the synthesis of chloromethyl phenylacetate. This is typically achieved through chloromethylation reactions.

Chloromethylation involves the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring. organicreactions.org The reaction typically proceeds via electrophilic aromatic substitution, where the electrophile is generated from formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride or tin tetrachloride. iosrjournals.orgresearchgate.net

A significant challenge in chloromethylation is controlling the regioselectivity, as multiple isomers can be formed. unive.it The directing effects of substituents already present on the aromatic ring play a crucial role. Additionally, polychloromethylation and the formation of diphenylmethane derivatives are common side reactions. unive.it

Recent advancements have focused on improving the regioselectivity of chloromethylation. The use of phase-transfer catalysts has been shown to improve both the yield and the para/ortho selectivity in the chloromethylation of alkylbenzenes. unive.it Another approach involves the use of cyclodextrins as additives to sterically protect certain reaction sites, thereby promoting regioselective C-H functionalization. chemrxiv.org

Carbonylation reactions, which involve the introduction of a carbonyl group (CO), provide an alternative route to phenylacetic acid and its derivatives. These reactions often utilize transition metal catalysts, such as palladium or cobalt complexes. researchgate.netunipd.itgoogle.com

For instance, 2,4-dichlorophenylacetic acid has been synthesized in high yield via the palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride. researchgate.net This reaction can be carried out under relatively mild conditions using a phase-transfer catalyst. researchgate.net Similarly, benzyl (B1604629) alcohols can be carbonylated to phenylacetic acid derivatives in the presence of a palladium catalyst. unipd.it

The synthesis of phenylacetic acid from benzyl chloride and carbon monoxide has also been achieved using a catalyst system consisting of a cobalt salt, an iron-manganese alloy, and a sulfur-containing promoter. google.com These carbonylation methods offer a versatile approach to a wide range of substituted phenylacetic acid derivatives. researchgate.netgoogle.com

Table 2: Key Parameters in Palladium-Catalyzed Carbonylation of Benzyl Chlorides

| Parameter | Condition/Reagent | Effect on Reaction |

| Catalyst | Pd(PPh₃)₂Cl₂ | Efficient for the carbonylation of benzyl chlorides |

| Co-catalyst/Ligand | PPh₃ | Can enhance catalytic activity and stability |

| Base | NaOH, KOH | Neutralizes the HCl formed during the reaction |

| Phase-Transfer Catalyst | TEAC (Tetraethylammonium chloride) | Facilitates the reaction between aqueous and organic phases |

| Solvent | Xylene, Toluene | Provides a suitable reaction medium |

| CO Pressure | 1-20 atm | Affects the rate of the carbonylation step |

| Temperature | 80-120 °C | Influences reaction rate and catalyst stability |

Ring-Opening and Rearrangement Processes

Ring-opening and rearrangement reactions represent alternative synthetic strategies for accessing the core structure of this compound and its derivatives.

One notable example is the ring-opening of 3-isochromanone (B1583819). Treatment of 3-isochromanone with thionyl chloride or thionyl bromide in the presence of methanol (B129727) can yield methyl 2-(chloromethyl)phenylacetate or methyl 2-(bromomethyl)phenylacetate, respectively. google.com This method provides a direct route to the target structure from a cyclic precursor.

In a different context, the bacterial aerobic degradation of phenylalanine and phenylacetate involves the epoxidation of the aromatic ring of phenylacetyl-CoA, followed by isomerization to a seven-membered oxepin-CoA heterocycle and subsequent hydrolytic ring cleavage. nih.gov While this is a biological pathway, the principles of ring-opening of aromatic structures could inspire synthetic methodologies.

Rearrangement reactions, such as the photo-Fries rearrangement of phenyl acetate (B1210297), can be used to introduce functional groups onto the aromatic ring. acs.org While not a direct synthesis of this compound, such rearrangements are important tools in the broader context of functionalizing phenyl esters. Other synthetically useful rearrangements include the Pinacol, Wolff, and Beckmann rearrangements, which can lead to significant structural transformations, including ring expansions and contractions. libretexts.org

Conversion from Cyclic Precursors (e.g., Isochromanones)

A notable advanced methodology involves the ring-opening of cyclic precursors, specifically 3-isochromanone, to generate methyl 2-(chloromethyl)phenylacetate. This process offers a direct, one-step conversion, streamlining the synthesis. The reaction is typically achieved by treating 3-isochromanone with thionyl chloride in the presence of methanol orgsyn.org. The thionyl halide serves as both the chlorinating agent and a catalyst for the ring opening and esterification process.

The reaction conditions can be modulated to optimize the yield and purity of the final product. Key parameters include the reaction temperature and the molar ratio of the reactants. The process is generally carried out at temperatures ranging from -80°C to 130°C, with the amount of thionyl halide used typically between 1.0 to 2.1 moles per mole of 3-isochromanone orgsyn.org.

An example of this conversion demonstrated a yield of 85% for methyl 2-(chloromethyl)phenylacetate, with a final product strength of 90%. The primary identified impurity in this process was methyl 2-(methoxymethyl)phenylacetate, which was present at a level of 2% orgsyn.org.

Table 1: Synthesis of Methyl 2-(chloromethyl)phenylacetate from 3-Isochromanone

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | 3-Isochromanone | orgsyn.org |

| Reagents | Thionyl chloride, Methanol | orgsyn.org |

| Temperature Range | -80°C to 130°C | orgsyn.org |

| Thionyl Halide Stoichiometry | 1.0 to 2.1 moles per mole of precursor | orgsyn.org |

| Reported Yield | 85% | orgsyn.org |

| Product Purity | 90% | orgsyn.org |

| Key Impurity | Methyl 2-(methoxymethyl)phenylacetate (2%) | orgsyn.org |

Utilization of Reactive Intermediates (e.g., Magnesium Enolate Dianions)

The use of highly reactive intermediates like magnesium enolate dianions represents a sophisticated approach to forming new carbon-carbon bonds. While not directly applied to the synthesis of this compound itself, this methodology has been successfully used to prepare structurally related α-chloroketones from phenylacetic acid derivatives, showcasing the potential of this strategy organic-chemistry.org.

Stereoselective Synthesis of Enantiopure this compound Analogs

The production of enantiopure compounds is of fundamental importance in chemical synthesis. A significant advancement in this area is the direct enantioselective alkylation of arylacetic acids, which provides a pathway to chiral analogs of this compound. This method utilizes chiral lithium amides as traceless auxiliaries to induce stereoselectivity in a single step nih.gov.

The process involves the deprotonation of an arylacetic acid with a chiral lithium amide base, followed by the introduction of an alkylating agent. This approach has proven effective for a variety of alkyl halides, including activated electrophiles like benzyl bromide and unactivated agents such as ethyl and isopropyl iodide nih.gov. The chiral amine can be recovered in nearly quantitative yield after the reaction through a simple acid extraction, making the process efficient and practical nih.gov.

High levels of enantioselectivity have been achieved with this method. For instance, the ethylation of phenylacetic acid resulted in a product with 96% enantiomeric excess (ee), while alkylation with the more sterically hindered isobutyl iodide yielded a product with 98% ee nih.gov. This methodology's effectiveness on a larger scale has also been demonstrated, maintaining high yield and enantioselectivity nih.gov.

Table 2: Enantioselective Alkylation of Phenylacetic Acid using a Chiral Lithium Amide

| Alkylating Agent (Electrophile) | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Allyl Bromide | 10 min | 85 | 91 | nih.gov |

| Ethyl Iodide | 10 min | 81 | 96 | nih.gov |

| Benzyl Bromide | 1 h | 84 | 92 | nih.gov |

| Isobutyl Iodide | 5 h | 85 | 98 | nih.gov |

| Isopropyl Iodide | 24 h | 75 | 97 | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves re-evaluating traditional methods to improve their environmental footprint.

Key areas for green improvement in syntheses, such as the conversion from isochromanones, include:

Alternative Reagents: Replacing hazardous reagents like thionyl chloride with greener alternatives is a primary goal. Catalytic approaches that avoid stoichiometric, waste-generating reagents are highly desirable.

Solvent Selection: Traditional syntheses often rely on volatile organic compounds. A greener approach would involve using more benign solvents, such as water or bio-derived solvents, or developing solvent-free reaction conditions rsc.org.

Energy Efficiency: Employing energy-efficient techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy and Waste Reduction: The ideal synthesis incorporates all atoms from the starting materials into the final product. Processes should be optimized to maximize atom economy and minimize waste, which is often measured by metrics like the Environmental Factor (E-factor) or Process Mass Intensity (PMI).

Catalysis: The use of catalysis, including biocatalysis, photocatalysis, or magnetically separable nanocatalysts, can lead to more efficient and selective transformations under milder conditions, reducing energy use and by-product formation rsc.orgrsc.org. For example, photocatalysis offers a tool for activating alkenes and alkynes under mild, light-induced conditions, potentially opening new, more sustainable synthetic routes rsc.org.

By focusing on these areas, the synthesis of this compound and its derivatives can be aligned more closely with the goals of sustainable chemical manufacturing.

Compound Index

Chemical Reactivity and Mechanistic Investigations of Chloromethyl Phenylacetate

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group attached to the phenyl ring is structurally analogous to a primary benzylic halide. Benzylic halides are known to be particularly reactive towards nucleophilic substitution reactions. This enhanced reactivity is attributed to the stabilization of the transition state through π-orbital overlap with the adjacent aromatic ring. youtube.com The reactions at this site typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs. libretexts.orglibretexts.org

While the Sₙ2 pathway is dominant for primary benzylic halides, a unimolecular (Sₙ1) mechanism, which involves the formation of a stable benzylic carbocation intermediate, can sometimes compete, particularly in polar protic solvents or with substituents on the phenyl ring that can stabilize a positive charge. stackexchange.comreddit.com For unsubstituted benzyl (B1604629) chloride, the mechanism can be solvent-dependent, with Sₙ2 favored in non-polar or polar aprotic solvents and mixed Sₙ1/Sₙ2 character observed in aqueous or other polar protic media. stackexchange.com

The rate of nucleophilic substitution at the benzylic carbon is governed by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of substituents on the aromatic ring. Bimolecular substitution reactions follow second-order kinetics, with the rate being dependent on the concentration of both the substrate (chloromethyl phenylacetate) and the nucleophile. libretexts.org

Rate = k[R-Cl][Nu⁻]

In solution, the effect of substituents is more pronounced. Studies on the reaction of 1-chloromethylnaphthalene with various substituted anilines showed a linear Hammett relationship, with electron-releasing groups on the nucleophile accelerating the reaction. ias.ac.in The negative value of the reaction constant (ρ = -0.737 at 35°C) indicates the development of a positive charge on the nitrogen of the aniline (B41778) in the transition state, consistent with an Sₙ2 mechanism. ias.ac.in Thermodynamic parameters for these reactions, such as a negative entropy of activation (ΔS‡), are also characteristic of a bimolecular process where two species combine to form a more ordered transition state. ias.ac.in

Thermochemical data for benzyl halides indicate that the carbon-halogen bond dissociation enthalpies are generally similar to their alkyl analogues. rsc.orgresearchgate.net This suggests that the enhanced reactivity of benzylic systems stems from kinetic factors (transition state stabilization) rather than a significantly weaker C-Cl bond in the ground state.

Below is a table of representative kinetic data for the Sₙ2 reaction of a similar benzylic halide, benzyl bromide, with various nucleophiles, illustrating the dependence of the reaction rate on the nucleophile's identity.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Relative Rate |

|---|---|---|---|---|

| Cl⁻ | Acetone | 25 | 3.6 x 10⁻⁵ | 1 |

| Br⁻ | Acetone | 25 | 3.0 x 10⁻⁴ | 8.3 |

| I⁻ | Acetone | 25 | 9.0 x 10⁻³ | 250 |

| N₃⁻ | Methanol (B129727) | 25 | 4.5 x 10⁻³ | 125 |

| CH₃O⁻ | Methanol | 25 | 1.0 x 10⁻³ | 28 |

Data is illustrative and compiled from general relative reactivity trends for Sₙ2 reactions.

A wide array of nucleophiles can displace the chloride from the chloromethyl group, leading to the formation of new carbon-heteroatom bonds.

Oxygen Nucleophiles: Oxygen-based nucleophiles such as hydroxide (B78521), alkoxides, and carboxylates react with chloromethyl phenylacetate (B1230308) to form benzyl alcohols, ethers, and esters, respectively. The reaction with hydroxide, for instance, would yield hydroxymethyl phenylacetate. These reactions are typically performed under basic conditions to ensure the nucleophile is in its more reactive anionic form.

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are effective nitrogen nucleophiles that can be used to synthesize the corresponding benzylamines. The reaction of benzyl chloride with ammonia is a key industrial route to benzylamine. stackexchange.com The reaction typically proceeds via an Sₙ2 mechanism, although solvent effects can be significant. stackexchange.com The initial reaction with ammonia or a primary amine yields a primary or secondary benzylamine, respectively.

Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly potent in Sₙ2 reactions due to the high polarizability and relatively low solvation of the sulfur atom. libretexts.org Thiolate anions (RS⁻), generated by deprotonating a thiol with a base, react readily with this compound to form thioethers (sulfides). Other sulfur nucleophiles like the thiocyanate (B1210189) ion (SCN⁻) and thiosulfate (B1220275) ion (S₂O₃²⁻) also undergo efficient substitution reactions. libretexts.org

Transformations of the Ester Group

The ester functionality of this compound is susceptible to nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond and the displacement of the phenoxide leaving group.

Ester hydrolysis is the cleavage of an ester by water, a reaction that can be catalyzed by either acid or base. Phenyl esters, such as this compound, are generally more susceptible to hydrolysis than alkyl esters due to the electron-withdrawing nature and stability of the resulting phenoxide leaving group.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base like sodium hydroxide, the ester undergoes saponification. The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide anion to yield phenylacetic acid (as its carboxylate salt) and the corresponding phenol. The reaction is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the base. Studies on aryl phenylacetates show that this hydrolysis is first-order in both the ester and the hydroxide ion. rsc.org For phenylacetates with acidic α-hydrogens, an elimination-addition (E1cB) mechanism involving a ketene (B1206846) intermediate can also occur, especially with electron-withdrawing groups on the leaving phenoxy group. rsc.orgkoreascience.kr

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. Following proton transfer and elimination of the phenol, the carboxylic acid is formed. This reaction is reversible, and the equilibrium can be shifted by using a large excess of water.

The hydrolytic stability of this compound is influenced by the electronic effect of the chloromethyl substituent on the phenyl ring.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, reacting this compound with methanol and an acid catalyst would lead to the formation of methyl phenylacetate and the release of 2-(chloromethyl)phenol (B1634175) (or the corresponding isomer). Catalysts are often employed to increase the reaction rate. researchgate.netresearchgate.net

Alkylation Reactions: While the term "alkylation" can have several meanings, in the context of transforming the ester group, it most commonly refers to the alkylation of the α-carbon (the carbon adjacent to the carbonyl group). The α-hydrogens of phenylacetate esters are weakly acidic and can be removed by a strong base, such as sodamide (NaNH₂) or sodium hydride (NaH), to form an enolate. datapdf.com This enolate is a powerful carbon nucleophile that can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form a new C-C bond, resulting in an α-alkylated phenylacetate ester. datapdf.comnih.gov This method is a standard procedure for synthesizing various α-substituted phenylacetic acid derivatives. datapdf.com

Oxidative and Reductive Manipulations

The this compound molecule can undergo oxidation or reduction at several sites, depending on the reagent used.

Oxidative Manipulations: The ester group itself is generally resistant to common oxidizing agents. However, specific biochemical pathways can achieve oxidative cleavage. For example, cytochrome P-450 has been shown to catalyze the oxidative cleavage of carboxylic esters to their corresponding carboxylic acids. nih.gov This process involves the abstraction of a hydrogen atom from the alkyl portion of the ester, followed by oxygen rebound to form a hemiacetal-like intermediate that collapses to the products. nih.gov The aromatic ring can be cleaved under vigorous oxidative conditions, such as ozonolysis, but this is a destructive process that affects the entire molecule. google.com

Reductive Manipulations: The ester group can be readily reduced by powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic acyl substitution by a hydride ion to form an aldehyde intermediate, which is then immediately reduced further to the primary alcohol. masterorganicchemistry.com Therefore, the reduction of this compound with LiAlH₄ would be expected to yield 2-phenylethanol (B73330) and (chloromethyl)phenol. It is also possible that LiAlH₄ could reduce the C-Cl bond of the chloromethyl group to a methyl group, as it is known to reduce some alkyl halides. ic.ac.uk Selective reduction of the ester in the presence of the halide, or vice-versa, would require milder or more specific reducing agents.

Selective Oxidation to Carboxylic Acids and Aldehydes

The selective oxidation of the chloromethyl group in this compound to afford the corresponding aldehyde or carboxylic acid represents a valuable transformation, yielding functionalized aromatic compounds. While direct oxidation of the chloromethyl group can be challenging due to the presence of the ester functionality, various oxidative methods applicable to benzyl halides can be employed.

Common oxidizing agents for the conversion of benzyl halides to aldehydes include dimethyl sulfoxide (B87167) (DMSO) based oxidations, such as the Kornblum oxidation, and the use of amine N-oxides like N-methylmorpholine N-oxide (NMO) with a suitable catalyst. For the further oxidation to carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are typically required. The choice of oxidant and reaction conditions is crucial to prevent hydrolysis of the acetate (B1210297) ester.

Table 1: Representative Conditions for the Oxidation of Benzyl Halides

| Oxidizing Agent/System | Target Product | Typical Conditions |

|---|---|---|

| DMSO, NaHCO₃ | Aldehyde | 150 °C |

| N-Methylmorpholine N-oxide (NMO), RuCl₂(PPh₃)₃ | Aldehyde | Acetonitrile (B52724), rt |

Note: This data is representative of general oxidation methods for benzyl halides and serves as a predictive model for the reactivity of this compound.

Controlled Reduction to Alcohols

The controlled reduction of the chloromethyl group in this compound to a methyl group, yielding p-tolyl acetate, can be achieved through various reductive methods. Catalytic hydrogenation is a common and effective method for the hydrogenolysis of benzyl halides. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere.

Alternative reducing agents that can be employed for the dehalogenation of benzyl chlorides include metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards alkyl halides. Care must be taken with powerful reducing agents like LiAlH₄ to avoid the simultaneous reduction of the ester group.

Table 2: Conditions for the Reduction of Benzyl Halides

| Reducing Agent/System | Target Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Methyl Group | Methanol, rt, 1 atm H₂ |

| LiAlH₄ | Methyl Group | THF, 0 °C to rt |

Note: This data represents general reduction methods for benzyl halides and is illustrative of the potential reactivity of this compound.

Advanced Coupling Reactions

The presence of the chloromethyl group allows this compound to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

Cross-Coupling Methodologies for Aryl-Chloromethyl Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. youtube.com While the primary application of many of these reactions involves the coupling of aryl halides, the reactivity of benzylic halides like this compound allows for its participation in several key transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. youtube.comnih.gov this compound can potentially couple with arylboronic acids in the presence of a palladium catalyst and a base to form diarylmethane derivatives. rsc.org The choice of catalyst, ligand, and base is critical to optimize the reaction and suppress side reactions. researchgate.net

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. youtube.com While less common for benzyl halides, intramolecular Heck reactions are particularly useful. youtube.com For this compound, an intramolecular variant could be envisioned if a suitable alkene is present in the molecule, leading to the formation of cyclic structures.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgnih.gov The coupling of benzylic halides like 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes has been reported, suggesting that this compound could undergo similar reactions to produce propargylated aromatic compounds. irantypist.com A plausible mechanism for such a reaction involves the oxidative addition of the chloromethyl group to the palladium(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination. irantypist.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst/Reagents |

|---|---|---|

| Suzuki-Miyaura | Organoboron reagent, Organic halide | Pd catalyst, Base |

| Heck | Alkene, Aryl/Vinyl halide | Pd catalyst, Base |

Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond palladium-catalyzed reactions, the electrophilic nature of the chloromethyl group in this compound enables its participation in classic bond-forming reactions.

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgbeyondbenign.orgorganic-chemistry.orgmt.com this compound can act as the alkylating agent, reacting with electron-rich aromatic compounds to form diarylmethane structures. The mechanism proceeds through the formation of a benzyl-type carbocation, which then undergoes electrophilic aromatic substitution. youtube.com

Williamson Ether Synthesis: This method is a widely used for the synthesis of ethers. edubirdie.commasterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org this compound can react with alkoxides or phenoxides to form the corresponding ethers. jk-sci.com This reaction follows an Sₙ2 mechanism, where the alkoxide acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. wikipedia.orgyoutube.com

Mechanistic Elucidation of Novel Transformations

The reactivity of this compound can lead to novel transformations with interesting mechanistic pathways. For instance, in the domino Sonogashira coupling/dimerization of similar 2-chloro-3-(chloromethyl)quinolines, a plausible mechanism involves the initial Sonogashira coupling, followed by the formation of a quinolinium salt intermediate which then undergoes dimerization. irantypist.com

In the context of Friedel-Crafts reactions, the mechanism involves the generation of an electrophilic carbocation. The stability of this benzylic carbocation, influenced by the electronic effects of the phenylacetate group, will dictate the regioselectivity and rate of the alkylation. youtube.com The reaction is completed by deprotonation of the arenium ion intermediate, regenerating the aromaticity of the substrate and the Lewis acid catalyst. mt.com

Further mechanistic investigations, potentially employing computational studies, could provide deeper insights into the transition states and reaction pathways of these and other transformations involving this compound.

Applications in Advanced Organic Synthesis and Chemical Biology

Building Block for Complex Organic Molecules

The strategic placement of the chloromethyl and phenylacetate (B1230308) moieties makes this compound a valuable starting material for the synthesis of a variety of intricate organic structures.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While direct, widespread examples of chloromethyl phenylacetate in the synthesis of a broad range of heterocycles are not extensively documented in readily available literature, its structural motifs are analogous to precursors used in cyclization reactions. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, a key step in the formation of heterocyclic rings. For instance, compounds with similar reactive benzylic halide functionalities are known to participate in reactions to form nitrogen-, oxygen-, and sulfur-containing heterocycles.

Precursors for Biologically Active Molecules

The phenylacetate core is a common structural feature in many biologically active molecules and pharmaceuticals. Phenylacetic acid itself is used in the production of penicillin. wikipedia.org this compound, as a derivative, provides a reactive site for further molecular elaboration, enabling the synthesis of more complex drug candidates. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups common in pharmacologically active compounds. The chloromethyl group allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships in drug discovery.

Intermediate for Agrochemically Relevant Compounds (e.g., Strobilurin Fungicides)

One of the most significant applications of this compound derivatives is in the synthesis of strobilurin fungicides. nih.govresearchgate.net Strobilurins are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi. wikipedia.orgnih.gov The synthesis of many commercial strobilurins, such as azoxystrobin and kresoxim-methyl, involves intermediates that are structurally related to this compound. google.comresearchgate.net For example, 2-chloromethylphenylacetic acid derivatives are key building blocks in the synthesis of certain strobilurin analogues. google.com The general synthetic strategy often involves the coupling of the phenylacetate core with a pharmacophore responsible for the fungicidal activity.

| Strobilurin Fungicide | General Structural Feature | Relevance of Phenylacetate Moiety |

| Azoxystrobin | (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate | The phenylacetate-derived backbone serves as a scaffold to connect the key functional groups. |

| Kresoxim-methyl | methyl (αE)-α-(methoxyimino)-2-[(2-methylphenoxy)methyl]benzeneacetate | The benzeneacetate structure is central to the molecule's framework. |

| Trifloxystrobin | methyl (αE)-α-(methoxyimino)-2-[[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzeneacetate | The benzeneacetate portion is a critical linker within the overall structure. |

Functional Materials Development

The reactivity of this compound also lends itself to the development of functional materials with tailored properties.

Polymer Chemistry and Specialty Polymer Synthesis

In polymer chemistry, monomers containing reactive groups are essential for the synthesis of functional and specialty polymers. While direct polymerization of this compound is not a common application, its chloromethyl group is analogous to that in chloromethylstyrene, a well-known functional monomer. ijcce.ac.ir This reactive handle can be used to modify existing polymers or to synthesize polymer brushes on surfaces through techniques like atom transfer radical polymerization (ATRP). researchgate.net By attaching molecules with specific properties to a polymer backbone via the chloromethyl group, materials with unique optical, electronic, or biomedical functionalities can be created.

Application in Gene Delivery Systems

Gene delivery is a critical technology in biotechnology and medicine, with viral and non-viral vectors being the primary delivery vehicles. mdpi.commdpi.com Non-viral vectors, often based on cationic polymers or lipids, are explored for their potential safety advantages. mdpi.com Polymers functionalized with reactive groups can be used to construct these vectors. The chloromethyl group, in principle, could be utilized to attach targeting ligands or other functionalities to a polymer designed for gene delivery. This could enhance the specificity and efficiency of delivering genetic material to target cells. While specific examples detailing the use of this compound in gene delivery systems are not prominent, the chemical principles of using such reactive groups to functionalize delivery vectors are well-established in the field. mdpi.com

Prodrug Strategies and Design

The design of prodrugs is a pivotal strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of active pharmaceutical ingredients. By masking a labile functional group, a prodrug can enhance properties such as membrane permeability, aqueous solubility, or site-specific delivery. The prodrug is then converted in vivo, either chemically or enzymatically, to release the parent active drug. Acylal-type prodrugs, which feature a geminal di-ester linkage, represent a versatile class of bioreversible derivatives.

Design and Synthesis of Acylal Prodrugs

The synthesis of asymmetric acylals often employs a two-step approach utilizing chloromethyl esters as key intermediates. This method allows for the linkage of two different carboxylic acid moieties through a methylene bridge.

General Synthesis Strategy:

Formation of the Chloromethyl Ester: A carboxylic acid is first converted into its corresponding chloromethyl ester. This can be achieved through various methods, such as reacting the carboxylic acid with chloromethyl or ethyl chlorosulfate under phase-transfer catalysis conditions. mdpi.com These chloromethyl esters are generally stable and can be stored, making them convenient precursors. mdpi.com

SN2-type Reaction: The resulting chloromethyl ester is then reacted with a second, different carboxylic acid (often the drug molecule) in a substitution reaction. mdpi.com To enhance the reactivity of the chloromethyl group, a Finkelstein reaction may be employed, where the chlorine is substituted by iodine using sodium iodide, forming a more reactive iodomethyl ester intermediate. mdpi.com

This synthetic route provides a reliable method for producing asymmetric acylals, which are widely used as prodrugs to improve the oral bioavailability of pharmaceuticals. mdpi.com The synthesis starting from chloromethyl esters has been extensively documented in scientific literature. researchgate.net

Table 1: Overview of Acylal Prodrug Synthesis

| Step | Precursor 1 | Reagent/Precursor 2 | Intermediate/Product | Reaction Type | Purpose |

|---|---|---|---|---|---|

| 1 | Carboxylic Acid | Chloromethyl/Ethyl Chlorosulfate | Chloromethyl Ester | Esterification | Creation of a stable, reactive precursor |

Chloromethyl Glycosides as Glycosyloxymethyl-Prodrug Synthons

A specialized prodrug strategy involves the use of monosaccharides to improve the pharmacokinetic profiles of drugs for oral absorption. nih.govru.nl Chloromethyl glycosides have been developed as versatile synthons for preparing glycosyloxymethyl-prodrugs, which are a form of bisacetal. ru.nl

This approach conjugates a sugar moiety, such as glucose, to a drug via an oxymethyl group, which acts as a self-immolative linker (SIL). ru.nl The synthesis is achieved through an SN2 reaction involving an acetylated chloromethyl glycoside, which avoids the formation of byproducts sometimes seen with other methods. ru.nl

Once administered, these glycosyloxymethyl conjugates are designed to be cleaved by specific enzymes. For example, drug release from glucosyloxymethyl-prodrugs can be triggered in vitro by the enzyme β-glucosidase. nih.govru.nl This enzymatic action rapidly converts the prodrug, releasing the parent drug, formaldehyde, and the monosaccharide. nih.govru.nl This strategy has been successfully applied to a variety of drugs to enhance their properties, including 5-fluorouracil, thioguanine, propofol, and losartan. nih.govru.nl An in vivo study using a glucosyloxymethyl conjugate of losartan demonstrated complete release of the parent drug in a dog model, showcasing the viability of this approach. nih.govru.nl

Development of Enzyme Substrates and Probes

This compound and its derivatives serve as valuable tools in biochemistry for the development of enzyme substrates and probes. Their specific chemical structure allows them to be recognized and hydrolyzed by certain enzymes, enabling the quantification of enzymatic activity.

Utilization in Paraoxonase Activity Assays (e.g., this compound Hydrolase Activity)

Human paraoxonase-1 (PON1) is an HDL-associated enzyme that hydrolyzes a wide range of substrates, including organophosphates, aromatic esters, and lactones. nih.govfrontiersin.orgmdpi.com The activity of PON1 varies significantly among individuals due to genetic polymorphisms, most notably the Q192R polymorphism, which affects the enzyme's catalytic efficiency toward specific substrates. nih.gov

To determine an individual's "PON1 status"—a functional measure that combines genotype and activity level—a dual-substrate assay is often used. nih.govnih.gov This method utilizes 4-(chloromethyl)phenyl acetate (B1210297) (CMPA) alongside phenyl acetate as substrates.

Arylesterase Activity: The rate of phenyl acetate hydrolysis is measured to determine arylesterase activity. This activity is not significantly affected by the Q192R polymorphism and serves as a surrogate measure for the concentration of PON1 protein in the plasma. nih.govnih.gov

CMPAase Activity: The rate of 4-(chloromethyl)phenyl acetate hydrolysis (CMPAase activity) is also measured. The catalytic efficiency of PON1 alloforms differs for this substrate.

The assay is typically conducted in a temperature-controlled microplate reader at 25°C, where the hydrolysis of both substrates is monitored by the increase in absorbance at 270 nm. nih.gov By plotting the rate of high-salt arylesterase activity against the rate of CMPAase activity, individuals can be clearly resolved into one of three PON1 functional genotypes: QQ, QR, or RR. nih.gov This non-organophosphate-based method provides crucial information for studies in toxicology and disease association, as PON1 levels are linked to protection against certain toxins and the risk of various diseases, including atherosclerosis. nih.govfrontiersin.orgnih.gov

Table 2: Substrates in PON1 Status Determination Assay

| Substrate | Activity Measured | Purpose in Assay | Key Assay Parameter |

|---|---|---|---|

| Phenyl acetate | Arylesterase | Measures PON1 protein level (concentration) | Monitored at 270 nm |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of molecules mdpi.comjchemlett.com. For chloromethyl phenylacetate (B1230308), these calculations can determine various molecular properties such as optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior nih.gov.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of chloromethyl phenylacetate. By systematically rotating the rotatable bonds (e.g., the C-O and C-C single bonds of the ester group), quantum chemical methods can generate a potential energy surface that maps the energy of the molecule as a function of its geometry rsc.orgnih.gov.

This analysis identifies low-energy conformations (stable isomers) and the energy barriers that separate them. For this compound, key dihedral angles would include the rotation around the phenyl-CH2 bond and the ester C-O bonds. The results of such an analysis reveal the most probable shapes the molecule will adopt. A typical energetic profile would show distinct energy minima corresponding to stable conformers and maxima corresponding to transition states between them rsc.org.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and shows the type of data generated from conformational analysis.

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |

| B | 60° (gauche) | 1.50 | 14.5 |

| C | -60° (gauche) | 1.50 | 10.2 |

Quantum chemical calculations are a powerful tool for investigating the pathways of chemical reactions involving this compound . By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This path includes the calculation of the geometry and energy of the transition state—the highest energy point along the reaction coordinate mdpi.com.

For instance, the hydrolysis of the ester group or a nucleophilic substitution reaction at the chloromethyl group can be modeled. Calculations would provide the activation energy, which is critical for predicting reaction rates, and reveal the step-by-step atomic rearrangements that occur during the transformation. This level of detail helps in understanding the factors that control the reaction's feasibility and selectivity nih.gov.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex balance of intermolecular interactions nih.gov. Understanding these forces is crucial for predicting crystal structure and properties like melting point and solubility. Computational methods can quantify and visualize these interactions.

In the crystal structure of this compound, hydrogen bonds and halogen bonds are expected to play a significant role. The carbonyl oxygen of the ester is a potential hydrogen bond acceptor, capable of forming C-H···O interactions with hydrogen atoms from neighboring molecules nih.govmdpi.com. The chlorine atom can also act as a hydrogen bond acceptor mdpi.com.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Contribution |

|---|---|---|---|---|

| Hydrogen Bond | Aromatic C-H | Carbonyl O | 2.2 - 2.8 | Directional, moderate |

| Hydrogen Bond | Methylene C-H | Chlorine Cl | 2.4 - 3.0 | Weak |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Significant, depends on offset |

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize weak interactions in three-dimensional space based on the electron density and its derivatives nih.govjussieu.fr. An NCI plot generates surfaces that identify different types of non-covalent contacts.

For this compound, an NCI analysis of its crystal structure would typically show:

Large, green-colored surfaces between aromatic rings, indicating favorable van der Waals or π-stacking interactions.

Small, blue-colored discs in the regions of hydrogen bonds (e.g., between a C-H group and the carbonyl oxygen), indicating strong, attractive interactions nih.gov.

Red-colored areas indicating steric repulsion, which helps to define the molecular boundaries.

This visualization provides a clear and intuitive map of the forces holding the crystal together nih.govrsc.org.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex chemrxiv.org. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action nih.gov.

If this compound were to be investigated as a potential ligand for a specific protein target, molecular docking would be employed to predict its binding mode and affinity. The simulation would place the molecule into the protein's active site in various possible conformations and score them based on factors like intermolecular forces, including hydrogen bonds and hydrophobic interactions nih.gov. The results can identify key amino acid residues that interact with the ligand and estimate the binding energy, providing a rationale for its potential biological activity researchgate.net.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Kinase XYZ | -7.8 | LEU 83, VAL 91 | Hydrophobic |

| Kinase XYZ | -7.8 | ASP 145 | Hydrogen Bond (with C-H) |

| Kinase XYZ | -7.8 | PHE 144 | π-π Stacking |

Molecular Dynamics Simulations for Conformational Landscapes

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Small molecules like this compound are not static; they are flexible and can adopt a multitude of conformations in solution. oup.com The collection of all accessible conformations and their relative energies is known as the conformational landscape. Understanding this landscape is critical, as a molecule must often adopt a specific "bioactive" conformation to bind effectively to its target. nih.gov

Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational diversity of molecules. nih.gov MD simulations model the movements of atoms and bonds over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. iaanalysis.comnih.gov By simulating this compound in a solvent like water, researchers can generate a trajectory that maps its conformational changes over nanoseconds or even microseconds. oup.com

Analysis of the MD trajectory allows for the identification of the most stable, low-energy conformations. nih.gov Techniques such as cluster analysis can group similar structures together, revealing the predominant conformational states and the frequency of transitions between them. nih.gov This information is invaluable for understanding how the molecule might present itself to a binding site and can be used to generate a representative ensemble of conformations for docking studies or other computational analyses. nih.gov

| Conformational Cluster | Relative Population (%) | Key Dihedral Angle (C-O-C-C) | Description |

|---|---|---|---|

| 1 | 65% | 175° | Extended, anti-periplanar conformation |

| 2 | 25% | 70° | Gauche conformation |

| 3 | 10% | -75° | Alternative gauche conformation |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. drugdesign.orgneovarsity.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities. neovarsity.org

Developing a QSAR model involves several key steps:

Data Set Assembly : A collection of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. For this compound, this would involve synthesizing and testing a series of phenylacetate derivatives. The biological activity is typically converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)). mdpi.com

Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each molecule to quantify its structural, physicochemical, and electronic properties. neovarsity.org These can range from simple 1D descriptors like molecular weight and logP, to 2D descriptors representing molecular topology, and 3D descriptors related to molecular shape. neovarsity.org

Model Generation : Statistical methods, from multiple linear regression (MLR) to more advanced machine learning algorithms like random forests or support vector machines, are used to build an equation that correlates the descriptors with the observed biological activity. neovarsity.org

Validation : The model's predictive power is rigorously assessed to ensure it can accurately predict the activity of new, untested compounds. semanticscholar.orgyoutube.com

A QSAR model for phenylacetate derivatives could help identify which molecular properties are most important for their inhibitory activity. For example, the model might reveal that higher lipophilicity and the presence of an electron-withdrawing group at a specific position enhance activity. This understanding can then be used to design new, potentially more potent inhibitors.

| Compound | pIC50 (Experimental) | LogP (Descriptor) | Topological Polar Surface Area (Descriptor) | pIC50 (Predicted by Model) |

|---|---|---|---|---|

| This compound | 6.24 | 2.15 | 26.3 | 6.28 |

| Methyl phenylacetate | 5.10 | 1.85 | 26.3 | 5.05 |

| Ethyl phenylacetate | 4.95 | 2.27 | 26.3 | 4.91 |

| (4-Nitrophenyl)acetic acid methyl ester | 6.85 | 1.98 | 72.1 | 6.79 |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methodologies

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in chloromethyl phenylacetate (B1230308).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of chloromethyl phenylacetate. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively. For the isomer 4-(chloromethyl)phenyl acetate (B1210297), spectra are typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃).

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key chemical shifts (δ) for 4-(chloromethyl)phenyl acetate are observed for the aromatic protons, the chloromethyl protons, and the acetyl methyl protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The spectrum for 4-(chloromethyl)phenyl acetate shows characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the chloromethyl carbon, and the methyl carbon of the acetate group. spectrabase.com

Detailed spectral data from representative analyses are presented below.

Table 1: ¹H and ¹³C NMR Spectral Data for 4-(Chloromethyl)phenyl acetate in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Signal Description |

|---|---|---|

| ¹H NMR | ~7.3-7.1 | Aromatic Protons (Multiplet) |

| ~5.8 | Chloromethyl Protons (-CH₂Cl) (Singlet) | |

| ~2.3 | Acetyl Protons (-COCH₃) (Singlet) | |

| ¹³C NMR | ~169.5 | Carbonyl Carbon (C=O) |

| ~150.7 | Aromatic Carbon (C-O) | |

| ~129.4 | Aromatic Carbons (CH) | |

| ~121.6 | Aromatic Carbons (CH) | |

| ~45.2 | Chloromethyl Carbon (-CH₂Cl) | |

| ~21.1 | Acetyl Carbon (-CH₃) |

Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features. A strong absorption peak is typically observed for the carbonyl (C=O) stretching of the ester group. Other significant peaks correspond to C-O stretching, C-Cl stretching, and aromatic C-H and C=C vibrations.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Carbonyl (Ester) | ~1740-1760 | C=O Stretch |

| Aromatic Ring | ~1500-1600 | C=C Stretch |

| Ester C-O | ~1100-1300 | C-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl ring in this compound, which acts as a chromophore, results in absorption in the ultraviolet region. While not as structurally informative as NMR or FTIR, UV-Vis spectroscopy is a valuable quantitative tool. A study on a related compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, identified a maximum absorption wavelength (λmax) at 242 nm, which is characteristic of the electronic transitions within the benzoyl moiety. researchgate.netnih.gov Similarly, polymers containing 4-(chloromethyl)benzoate side chains are known to absorb UV light, leading to the scission of C-Cl bonds. researchgate.net

Chromatographic Separation and Analysis

Chromatographic methods are paramount for separating this compound from impurities and for its quantification.

Gas Chromatography (GC) for Purity and Quantification

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. dntb.gov.ua In a typical GC analysis, the sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. epa.gov

A Flame Ionization Detector (FID) is commonly used for the analysis of underivatized phenols and their esters. epa.gov For enhanced sensitivity, especially for trace analysis, derivatization may be employed followed by detection with an Electron Capture Detector (ECD). nih.gov The retention time is a qualitative measure used for identification, while the peak area provides quantitative information regarding the purity or concentration of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is often suitable. svrkgdc.ac.in

In RP-HPLC, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. svrkgdc.ac.in HPLC is particularly useful for quantifying the compound in complex mixtures and for monitoring reaction progress. In some cases where the target analyte lacks a strong chromophore, derivatization with a UV-active agent may be necessary prior to HPLC analysis. svrkgdc.ac.in

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and highly effective technique used to monitor the progress of chemical reactions involving this compound. libretexts.org Its primary function in a synthetic setting is to qualitatively track the consumption of starting materials and the formation of products over time. libretexts.orgyoutube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which consists of a thin layer of a stationary phase, typically silica (B1680970) gel, on an inert backing. libretexts.org A standard three-spotting technique is often employed: one lane for the pure starting material (e.g., phenylacetic acid or a derivative), a central "co-spot" lane containing both the starting material and the reaction mixture, and a third lane for the reaction mixture alone. libretexts.org

The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined by the polarity of the compounds being separated; a process that often involves some trial and error. reddit.com As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and move shorter distances, leading to a lower Rf. reddit.com The Rf value is a key metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Table 1: General Principles of Solvent Selection for TLC

| Solvent Polarity | Interaction with Silica Gel (Polar) | Rf Value of Analyte | Typical Use Case |

|---|---|---|---|

| Low (e.g., Hexane) | Weak | High | For nonpolar compounds |

| Medium (e.g., Ethyl Acetate) | Moderate | Intermediate | For compounds of moderate polarity |

| High (e.g., Methanol) | Strong | Low | For highly polar compounds |

This interactive table summarizes the relationship between solvent polarity and Rf values on a standard silica gel TLC plate.

After development, the spots are visualized, commonly using a UV lamp if the compounds are UV-active, or by staining with an agent like iodine. rsc.org A reaction is considered complete when the spot corresponding to the limiting reactant disappears from the reaction mixture lane and a new spot, corresponding to the product (this compound), appears with a distinct Rf value. libretexts.orgyoutube.com For instance, in the analysis of a related chloromethyl ester derivative, an Rf of 0.24 was observed using hexane (B92381) as the mobile phase. iucr.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of this compound by providing precise information about its molecular weight and structural features through fragmentation analysis. The molecular weight of this compound (C9H9ClO2) is 184.62 g/mol , with a monoisotopic mass of 184.0291072 Da. scbt.comnih.gov

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M+) and its fragments are separated based on their mass-to-charge ratio (m/z). For aromatic esters like this compound, the molecular ion peak is generally expected to be strong due to the stability of the aromatic ring. libretexts.org

The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. Key fragmentation pathways for esters often involve cleavage at bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Based on the analysis of similar compounds, several characteristic fragmentation patterns can be predicted for this compound:

Alpha-cleavage: Loss of the chloromethoxy radical (•OCH2Cl) or the phenylacetyl radical (•C6H5CH2CO).

Loss of Ketene (B1206846): A study of the fragmentation of phenyl acetate, a closely related structure, identified a pathway involving the loss of ketene (CH2=C=O). researchgate.net

Characteristic Ions: Research on other aromatic esters, such as phthalate (B1215562) metabolites, has shown the formation of highly stable, characteristic fragment ions, such as the deprotonated benzoate (B1203000) ion at m/z 121.0295. nih.govnih.gov The presence of chlorine would also result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for 35Cl and 37Cl).

High-Resolution Mass Spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the elemental formula. For example, in the ESI-HRMS analysis of a related compound, the calculated mass for the protonated molecule [M+H]+ was 344.0006, with the found mass being 344.0001, confirming its elemental composition with high confidence. iucr.org

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C9H9ClO2 | scbt.comnih.gov |

| Average Molecular Weight | 184.62 g/mol | scbt.comnih.gov |

| Monoisotopic Mass | 184.0291072 Da | nih.gov |

This interactive table provides fundamental mass spectrometry data for this compound.

X-ray Crystallography for Solid-State Structure Determination

In the study of this derivative, single crystals were grown and analyzed by X-ray diffraction. iucr.org The analysis revealed detailed information about its solid-state conformation and packing. The crystal structure was found to be consolidated by a variety of intermolecular forces, including classical hydrogen bonds and halogen bonds, which dictate how the molecules arrange themselves in the crystal lattice. iucr.orgresearchgate.netnih.gov

The key findings from the crystallographic analysis of this derivative are summarized below and demonstrate the level of detail that can be obtained from such a study.

Table 3: Crystallographic Data for the Derivative Chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | iucr.orgresearchgate.netnih.gov |

| Space Group | P21/c | iucr.orgresearchgate.netnih.gov |

| Key Intermolecular Interactions | Hydrogen bonds, Halogen bonds, Halogen-π interactions | iucr.orgresearchgate.net |

| Molecular Conformation | The two aromatic rings are not co-planar, with an angle of 64.27 (8)° between them due to steric strain. | iucr.orgresearchgate.netnih.gov |

This interactive table presents the crystallographic data obtained for a derivative of this compound, illustrating the type of information gained from X-ray crystallography.

Advanced Spectroscopic Techniques for Mechanistic Studies

Understanding the precise mechanism of reactions involving this compound requires the use of advanced spectroscopic techniques, often coupled with computational chemistry. These methods allow researchers to probe the reaction as it occurs, identifying transient intermediates and transition states that are not observable by conventional means.

While specific mechanistic studies on this compound using these techniques are not detailed in the available literature, the general approach involves methods such as in situ spectroscopy. ruhr-uni-bochum.de This allows for the real-time monitoring of reactant and product concentrations, providing kinetic data that is essential for building a mechanistic model.

Furthermore, Density Functional Theory (DFT) calculations have become a powerful complementary tool to experimental spectroscopy. ruhr-uni-bochum.de DFT can be used to model the energies of reactants, products, intermediates, and transition states throughout a proposed reaction pathway. ruhr-uni-bochum.de This computational approach was used to further analyze the intermolecular interactions observed in the crystal structure of the this compound derivative mentioned previously, corroborating the experimental X-ray data. iucr.orgresearchgate.netnih.gov By combining experimental data from techniques like time-resolved spectroscopy with the theoretical insights from DFT, a comprehensive picture of the reaction mechanism can be developed, explaining how bonds are formed and broken at the molecular level.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylacetic acid |

| Chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate |

| Hexane |

| Ethyl Acetate |

| Methanol |

| Iodine |

| Ketene |

| Phthalate |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of chloromethyl phenylacetate (B1230308) and its derivatives is an area ripe for innovation, with a focus on developing more efficient, selective, and sustainable methods. Future research is expected to concentrate on novel catalytic systems that can overcome the limitations of traditional synthetic routes.

One promising avenue is the expanded application of Phase-Transfer Catalysis (PTC) . PTC has been effectively used for the synthesis of related chloromethyl esters, such as chloromethyl benzoate (B1203000), utilizing reagents like chloromethyl chlorosulfate. This method avoids the generation of highly carcinogenic byproducts. Future work will likely focus on optimizing PTC conditions specifically for chloromethyl phenylacetate, exploring a variety of phase-transfer catalysts and reaction conditions to maximize yield and purity.

Lewis acid catalysis also presents significant opportunities. For the synthesis of related 2-chloromethylphenyl acetic acid derivatives, catalysts such as iron (III) chloride and indium (III) chloride have been employed to facilitate ether cleavage. The exploration of a broader range of Lewis acids, including those that are more environmentally benign and recyclable, could lead to more efficient and economical synthetic pathways.

Emerging trends in organic synthesis, such as organocatalysis and flow chemistry , are expected to be applied to the synthesis of this compound. Organocatalysts, which are small organic molecules, offer a metal-free alternative to traditional catalysts, often providing high levels of stereoselectivity. scienceopen.com Flow chemistry, where reactions are carried out in continuously flowing streams, allows for enhanced control over reaction parameters, improved safety, and easier scalability. pharmasalmanac.comnih.govasynt.com The integration of these technologies could lead to on-demand, highly efficient production of this compound and its derivatives. youtube.com Furthermore, photocatalysis , which utilizes light to drive chemical reactions, could enable novel transformations and derivatizations of the this compound scaffold under mild conditions. rsc.org

| Catalytic System | Precursors/Reactants | Potential Advantages |

| Phase-Transfer Catalysis (PTC) | Phenylacetic acid, Chloromethylating agent | Avoidance of hazardous byproducts, milder reaction conditions |

| Lewis Acid Catalysis | Substituted benzyl (B1604629) ethers | High efficiency for specific isomers |

| Organocatalysis | Phenylacetic acid derivatives | Metal-free, potential for asymmetric synthesis |

| Flow Chemistry | Various | Enhanced safety, scalability, and process control |

| Photocatalysis | This compound, various reagents | Mild reaction conditions, novel reactivity |

Exploration of Enhanced Reactivity and Selectivity in Derivatization

The dual reactivity of this compound—stemming from the ester and the chloromethyl groups—makes it a versatile building block. However, achieving selective derivatization of one functional group in the presence of the other is a key challenge. Future research will focus on developing methodologies that offer precise control over its reactivity.

This will involve the exploration of orthogonal protecting group strategies to selectively mask either the ester or the chloromethyl moiety, allowing for sequential and site-specific modifications. Furthermore, the development of chemoselective reagents and catalysts that preferentially react with one functional group will be a major focus. For instance, the use of specific derivatization reagents, such as 1-(4-nitrophenyl) piperazine (B1678402) (4-NPP), has been shown to enhance the detectability of benzyl halides, a principle that can be applied to develop selective reactions for the chloromethyl group. nih.gov

Kinetic studies under various conditions will be crucial to understand the relative reactivities of the two functional groups, enabling the design of reaction conditions (e.g., temperature, solvent, catalyst) that favor one reaction pathway over another. This will allow for the synthesis of a diverse library of derivatives with well-defined structures.

Rational Design of Derivatives for Specific Applications

The future of this compound research will be heavily influenced by the rational design of its derivatives for targeted applications. This approach relies on a deep understanding of structure-activity relationships (SAR). By systematically modifying the phenyl ring, the ester group, and the chloromethyl moiety, researchers can fine-tune the physicochemical and biological properties of the resulting molecules.

For example, in the context of developing new therapeutic agents, SAR studies will be crucial. By introducing various substituents onto the phenyl ring, it is possible to modulate properties such as lipophilicity, electronic character, and steric bulk, which in turn can influence biological activity and pharmacokinetic profiles. The design of novel proapoptotic agents has been guided by such computational models and structural studies to elucidate the SAR of inhibitor classes. nih.gov

The chloromethyl group can serve as a reactive handle to covalently link the molecule to biological targets, while the ester can be designed to be cleavable by specific enzymes, releasing an active compound. This prodrug strategy is a powerful tool in drug discovery.

Integration of Computational and Experimental Methodologies in Compound Design

The synergy between computational and experimental approaches is becoming increasingly vital in modern chemical research. For this compound, this integration will accelerate the discovery and optimization of new derivatives and synthetic routes.

Computational modeling will be employed to predict the reactivity of this compound and its derivatives, as well as to elucidate reaction mechanisms. researchgate.net Density functional theory (DFT) calculations can be used to model transition states and predict the selectivity of different catalytic systems, thereby guiding experimental efforts. In silico screening of virtual libraries of this compound derivatives can identify candidates with desired properties for specific applications, such as binding to a particular protein target.

These computational predictions will then be validated through targeted experiments. This iterative cycle of computational design and experimental verification will streamline the research process, reducing the time and resources required to develop new compounds and applications.

| Methodology | Application to this compound | Expected Outcome |

| Quantum Mechanics (e.g., DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. | More efficient and selective synthetic routes. |

| Molecular Docking | In silico screening of derivatives against biological targets. | Identification of potential drug candidates. |

| Molecular Dynamics Simulations | Studying the conformational behavior and binding stability of derivatives. | Understanding of molecular interactions and mechanism of action. |

Applications in Emerging Fields of Chemical Biology and Advanced Materials Science

The unique properties of this compound make it a promising candidate for applications in rapidly advancing fields like chemical biology and materials science.

In chemical biology , the chloromethyl group can act as a reactive tag for bioconjugation, allowing the molecule to be covalently attached to proteins, nucleic acids, or other biomolecules. nih.gov This opens up the possibility of developing chemical probes to study biological processes. For instance, a derivative of this compound could be designed to target a specific enzyme, with the chloromethyl group forming a covalent bond with a nucleophilic residue in the active site. Such probes are invaluable for target identification and validation in drug discovery. nih.govmedjrf.comnih.govescholarship.org

In advanced materials science , this compound can serve as a functional monomer or cross-linking agent in polymer synthesis. The chloromethyl group can be used as a site for polymerization or for grafting onto existing polymer backbones, introducing the phenylacetate moiety with its specific properties. This could lead to the development of novel polymers with tailored characteristics, such as specific thermal or mechanical properties, or with the ability to release phenylacetic acid under certain conditions. These "smart" polymers could find applications in areas such as drug delivery systems and functional coatings. polymersynthesis.czyoutube.comappleacademicpress.commdpi.com

Q & A

Basic: What synthetic methodologies are optimal for producing high-purity Chloromethyl phenylacetate (CMPA) in academic research?

Answer:

The synthesis of CMPA can be achieved via carbonyl chloride-mediated routes. A validated protocol involves reacting sodium phenate with acetyl chloride under controlled conditions to yield phenylacetate derivatives, with subsequent chloromethylation steps . For industrial-scale optimization, cobalt carbonyl catalysts, carbon monoxide, and chlorinated precursors enhance yield (up to 85% purity) while minimizing side products like methyl benzoate. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (Co Carbonyl) | 0.5–1.2 mol% | Reduces reaction time by 30% |

| Temperature | 60–80°C | Prevents decomposition |

| Solvent | Anhydrous dichloromethane | Enhances chloromethylation |